1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone is a bicyclic ketone featuring a partially hydrogenated naphthalene (tetralin) backbone with an acetyl group at the 1-position. Its molecular formula is C₁₂H₁₄O, and it serves as a key intermediate in organic synthesis, particularly for derivatives with biological activity. The compound’s structure combines the aromaticity of the naphthalene system with the reactivity of a ketone, enabling diverse functionalization. It has been extensively utilized in medicinal chemistry, notably as a precursor for anticancer agents targeting liver and breast cancer cell lines .
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,11H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQABVRJAGAAIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497009 | |
| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57055-36-4 | |
| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.
Reduction: Formation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone with structurally related tetralin-based ketones, focusing on substituent effects, reactivity, and applications.
Structural and Functional Modifications
Key Research Findings
- Positional Isomerism : Relocating the acetyl group from position 1 (parent) to 6 (6-Acetyltetralin) alters electronic distribution, impacting binding affinity in biological systems .
- Substituent Effects: Bromine or amino groups significantly modify reactivity and bioavailability. For example, brominated derivatives () are more electrophilic, whereas dipropylamino groups () enhance solubility .
- Structural Rigidity : Fully hydrogenated derivatives (e.g., Iso E Super) exhibit reduced ring strain, enhancing thermal stability for industrial applications .
Biological Activity
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone, also known as 1-(1,2,3,4-tetrahydronaphthalen-1-yl)acetone, is an organic compound characterized by a tetrahydronaphthalene moiety attached to an ethanone functional group. Its molecular formula is CHO, and it has a molecular weight of approximately 174.24 g/mol. This compound is derived from naphthalene and has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound features a bicyclic structure that contributes to its unique chemical reactivity. The saturated naphthalene structure allows for distinct interactions with biological macromolecules, which may differ from its unsaturated counterparts. The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance:
- Inhibition of PARP Activity : Compounds with similar structures have been shown to inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In silico analyses demonstrated interactions between these compounds and PARP enzymes .
- Cell Viability Assays : Various derivatives were tested against human breast cancer cell lines (e.g., MCF-7), showing significant cytotoxicity with IC values in the micromolar range (less than 10 μM). This suggests potential use in cancer therapeutics .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored:
- Bacterial Inhibition : Some derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3.90 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound and its analogs is crucial for optimizing their biological activities. Key findings include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl group addition | Enhanced anticancer activity |
| Compound B | Methyl substitution | Increased antibacterial efficacy |
| Compound C | Ethanol substitution | Improved cytotoxicity against cancer cells |
These modifications can significantly influence the compound's interaction with biological targets and its overall efficacy.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Case Study 1 : A study investigated the effects of various tetrahydronaphthalene derivatives on cancer cell lines. Results indicated that specific modifications to the ethanone group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Case Study 2 : Research focused on the antimicrobial properties of related compounds revealed promising results against resistant bacterial strains. These findings suggest that further exploration of this compound could lead to new treatments for infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
